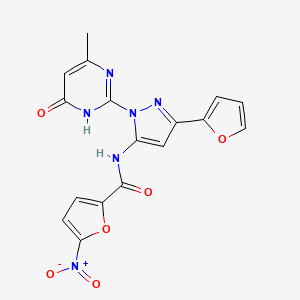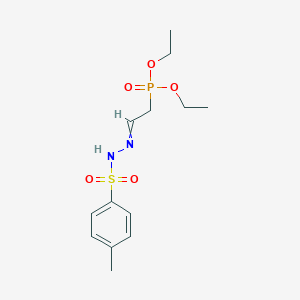![molecular formula C15H22N2O2 B14097525 (R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid](/img/structure/B14097525.png)
(R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to modulate neurotransmitter systems.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Benzylpiperazin-1-yl)propanoic acid: Lacks the methyl group, which may affect its pharmacological properties.
®-3-(4-Methylpiperazin-1-yl)propanoic acid: Lacks the benzyl group, which may influence its binding affinity to biological targets.
®-3-(4-Benzyl-2-methylpiperazin-1-yl)butanoic acid: Has an additional carbon in the propanoic acid chain, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both benzyl and methyl groups in ®-3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid may confer unique pharmacological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-[(2R)-4-benzyl-2-methylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
MNBBHMNSHYWOCQ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097454.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097456.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)

![N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14097465.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14097470.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B14097481.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097499.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)propanamide](/img/structure/B14097513.png)

